BIo-11-dUTP tetralithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BIo-11-dUTP tetralithium salt: is a compound widely used in molecular biology for non-radioactive DNA labeling. It is a modified nucleotide, specifically a biotinylated derivative of deoxyuridine triphosphate (dUTP). The “11” in its name refers to the number of carbon atoms in the linker between the dUTP and biotin, which enhances the interaction between biotin and avidin or streptavidin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Activation of dUTP: The dUTP is activated using a suitable reagent, such as carbodiimide, to form an intermediate.

Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an appropriate linker. The reaction is carried out under controlled conditions to ensure the efficient coupling of biotin to the dUTP.

Purification: The resulting biotinylated dUTP is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.

Purification: The product is purified using industrial-scale chromatography techniques to ensure high purity and yield.

Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and HPLC analysis, to confirm its identity and purity

Análisis De Reacciones Químicas

Types of Reactions: BIo-11-dUTP tetralithium salt primarily undergoes substitution reactions during its incorporation into DNA. It can be enzymatically incorporated into DNA in place of thymidine triphosphate (TTP) by various DNA polymerases.

Common Reagents and Conditions:

Enzymes: DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptase are commonly used to incorporate BIo-11-dUTP into DNA.

Reaction Conditions: The incorporation reactions are typically carried out in buffered solutions containing magnesium ions, which are essential for the activity of DNA polymerases. .

Major Products: The major product formed from these reactions is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods due to the strong interaction between biotin and avidin or streptavidin .

Aplicaciones Científicas De Investigación

Key Applications

The versatility of Bio-11-dUTP allows it to be utilized in several key applications:

- Non-Radioactive DNA Labeling :

- Nick Translation :

- 3′-End Labeling :

- cDNA Synthesis :

- Primer Extension Reactions :

Case Study 1: Detection of Viral RNA

In a study focused on detecting viral RNA through hybridization techniques, researchers utilized Bio-11-dUTP to label RNA probes. The biotin-labeled probes were hybridized to target RNA sequences, allowing for detection via streptavidin-conjugated enzymes that produced a colorimetric signal. This method demonstrated high sensitivity and specificity for viral detection in clinical samples .

Case Study 2: Gene Expression Analysis

Another significant application was observed in gene expression analysis using quantitative PCR (qPCR). Researchers incorporated Bio-11-dUTP into cDNA synthesized from mRNA samples. The resulting biotin-labeled cDNA was then quantified using streptavidin-linked fluorescent detection methods. This approach provided reliable quantification of gene expression levels across different treatment conditions .

Mecanismo De Acción

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerases. The biotin moiety attached to the dUTP allows for the subsequent detection of the labeled DNA using avidin or streptavidin conjugates. The strong interaction between biotin and avidin or streptavidin enables the visualization of the labeled DNA through various detection methods, such as colorimetric or fluorimetric assays .

Comparación Con Compuestos Similares

Biotin-16-dUTP: Another biotinylated dUTP derivative with a longer linker (16 carbon atoms) between the dUTP and biotin.

Digoxigenin-11-dUTP: A digoxigenin-labeled dUTP used for non-radioactive DNA labeling.

Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for fluorescent labeling of DNA.

Uniqueness of BIo-11-dUTP Tetralithium Salt: The unique feature of this compound is the optimal length of the linker (11 carbon atoms) between the dUTP and biotin. This length provides an effective interaction between biotin and avidin or streptavidin, making it suitable for a wide range of applications in DNA labeling and detection .

Actividad Biológica

BIo-11-dUTP tetralithium salt, also known as biotin-11-2′-deoxyuridine-5′-triphosphate, is a modified nucleotide extensively used in molecular biology for non-radioactive DNA labeling. This compound is particularly noted for its ability to facilitate various applications such as DNA labeling, cDNA synthesis, and primer extension reactions. The "11" in its name signifies the number of carbon atoms in the linker between dUTP and biotin, which enhances the interaction with avidin or streptavidin, making it a valuable tool in genetic research and diagnostics.

This compound is enzymatically incorporated into DNA during several key processes:

- Nick Translation : This method involves the incorporation of labeled nucleotides into DNA to facilitate the detection of specific sequences.

- Random Priming : Here, the compound is used to label DNA fragments during amplification processes.

- PCR (Polymerase Chain Reaction) : BIo-11-dUTP can replace thymidine triphosphate (TTP) in PCR reactions, allowing for the generation of biotin-labeled DNA products.

The incorporation of BIo-11-dUTP into DNA occurs through substitution reactions facilitated by various DNA polymerases, including Taq polymerase and Klenow fragment. These enzymes utilize the compound in place of TTP, resulting in biotin-labeled DNA that can be detected using colorimetric or fluorimetric methods due to the strong affinity between biotin and avidin or streptavidin .

BIo-11-dUTP exhibits several important biochemical properties:

- Purity : Typically greater than 96% as assessed by various analytical techniques (IEC, TLC, NMR).

- Concentration : Commonly supplied as a 1 mM aqueous solution buffered with 10 mM Tris-HCl at pH 7.5.

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Applications

The versatility of this compound is reflected in its wide range of applications:

- DNA Labeling : Used for non-radioactive labeling in molecular biology techniques.

- cDNA Synthesis : Incorporated during reverse transcription to quantify specific RNA sequences.

- Primer Extension Reactions : Facilitates studies on DNA-protein interactions and replication mechanisms.

- In Situ Hybridization : Employed to detect specific nucleic acid sequences within cells and tissues .

Case Studies and Research Findings

Research has demonstrated the effectiveness of BIo-11-dUTP in various experimental settings:

- A study highlighted its application in detecting low-abundance RNA transcripts using non-radioactive methods. The sensitivity achieved was comparable to traditional radioactive techniques but with enhanced safety and ease of use .

- In another case, BIo-11-dUTP was utilized for labeling probes in hybridization assays, significantly improving detection limits for nucleic acids compared to conventional methods .

Comparative Analysis

The following table summarizes key features and applications of BIo-11-dUTP compared to other labeling methods:

| Feature/Application | BIo-11-dUTP | Radioactive Labeling | Other Non-Radioactive Methods |

|---|---|---|---|

| Sensitivity | High (0.1 pg detection) | Very high sensitivity | Moderate |

| Safety | Non-radioactive | Requires careful handling | Generally safe |

| Ease of Use | Simple protocols | Complex setup | Varies |

| Cost | Competitive pricing | Generally higher | Varies |

Propiedades

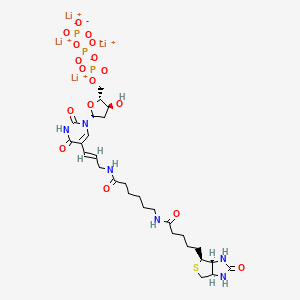

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.